![molecular formula C18H18F2N2O5S B2459584 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 896318-10-8](/img/structure/B2459584.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyrrolidinone group, which is a common motif in many pharmaceuticals and natural products . The 3,4-dimethoxyphenyl moiety is a common substituent in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .Molecular Structure Analysis
The molecular structure of such compounds can be complex, with multiple functional groups contributing to their properties. The 3D structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For instance, the pyrrolidinone group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield was moderate due to the retro-Michael reaction, both the preparation of the chalcone and the triazole Michael addition demonstrated good green metrics .
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. In one study, it was tested as an inhibitor for mild steel (MS) in acidic media (0.5 M H2SO4 and 0.5 M HCl). The results showed promising potential for protecting mild steel against corrosion .
Biological Effects
Triazole derivatives, including the compound , exhibit various biological effects. Due to their structural characteristics, they can easily bind with target molecules. β-Azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Aza-Michael Reaction
The aza-Michael reaction, a valuable synthetic tool, provides access to β-aminocarbonyl derivatives—important precursors for bioactive compounds. This transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes, making it an atom-efficient protocol .
Copper Corrosion Inhibition
In a separate study, the compound 3,4-dimethoxy phenyl thiosemicarbazone (a related derivative) was investigated for its corrosion inhibition potential for copper in hydrochloric acid (HCl) solutions. The protective action mechanism was explored through electrochemical analyses .
Safety And Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c1-26-15-6-4-13(9-16(15)27-2)22-10-12(8-18(22)23)21-28(24,25)17-7-11(19)3-5-14(17)20/h3-7,9,12,21H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVUFWNQCMJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide |
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